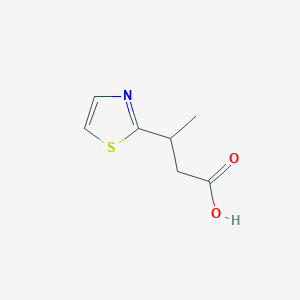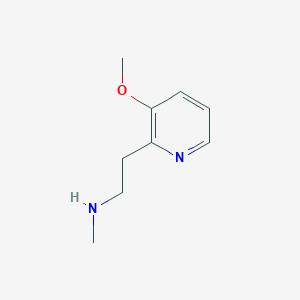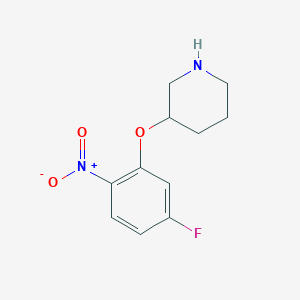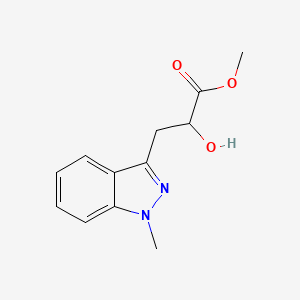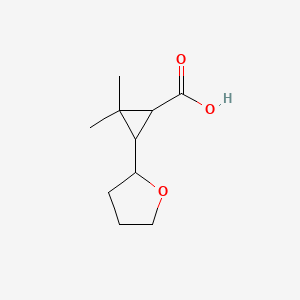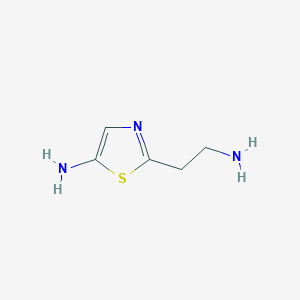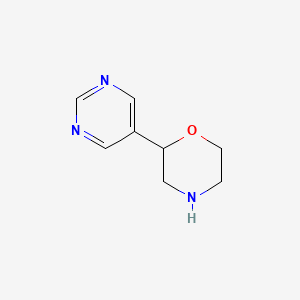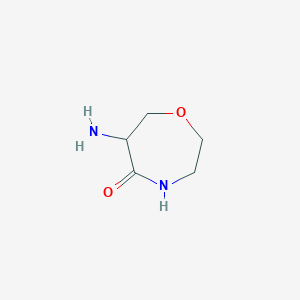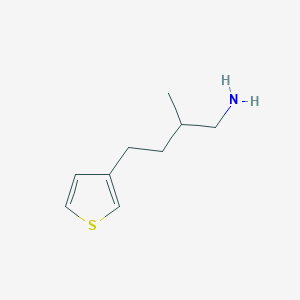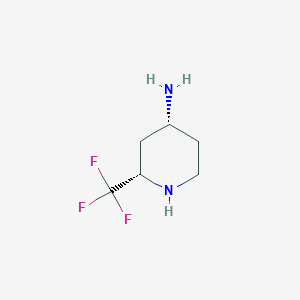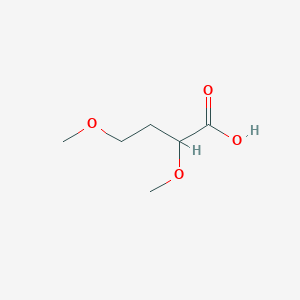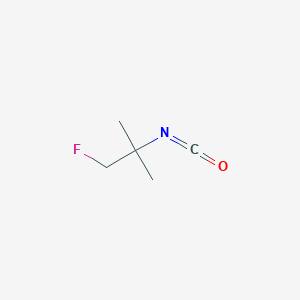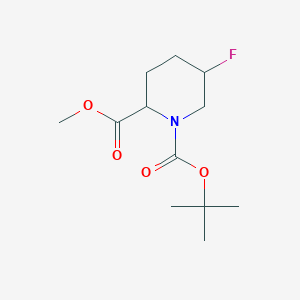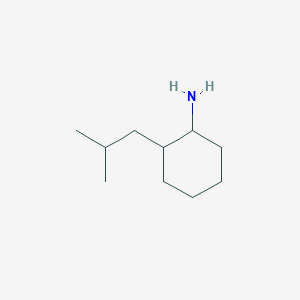
2-Isobutylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutylcyclohexan-1-amine is an organic compound that belongs to the class of amines Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms This compound features a cyclohexane ring substituted with an isobutyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutylcyclohexan-1-amine can be achieved through several methods. One common approach involves the reductive amination of cyclohexanone with isobutylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the formation of the amine.
Another method involves the alkylation of cyclohexylamine with isobutyl bromide. This reaction proceeds via a nucleophilic substitution mechanism, where the amine group of cyclohexylamine attacks the electrophilic carbon of isobutyl bromide, resulting in the formation of this compound. The reaction is typically carried out in an organic solvent such as ethanol or tetrahydrofuran, with the addition of a base like sodium hydroxide to neutralize the generated hydrogen bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors with immobilized catalysts can facilitate the reductive amination or alkylation reactions. Additionally, process optimization techniques such as temperature control, pressure regulation, and real-time monitoring of reaction parameters can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Isobutylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide or pyridine.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines or amides.
Scientific Research Applications
2-Isobutylcyclohexan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies. Its structural features allow it to mimic natural amines found in biological systems.
Medicine: this compound has potential applications in drug discovery and development. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Isobutylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can bind to receptors and modulate signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A primary amine with a cyclohexane ring, similar in structure but lacks the isobutyl group.
Isobutylamine: A primary amine with an isobutyl group, similar in structure but lacks the cyclohexane ring.
2-Isopropylcyclohexan-1-amine: Similar in structure but with an isopropyl group instead of an isobutyl group.
Uniqueness
2-Isobutylcyclohexan-1-amine is unique due to the presence of both the cyclohexane ring and the isobutyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The steric and electronic effects of the isobutyl group influence the reactivity and selectivity of the compound in chemical reactions, distinguishing it from other similar amines.
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
2-(2-methylpropyl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H21N/c1-8(2)7-9-5-3-4-6-10(9)11/h8-10H,3-7,11H2,1-2H3 |
InChI Key |
BERGTQGYSVHLAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


